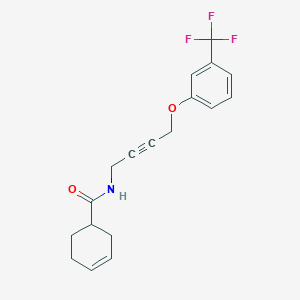

![molecular formula C14H17NO5 B2842668 4-Oxo-4-{[4-(propoxycarbonyl)phenyl]amino}butanoic acid CAS No. 304887-17-0](/img/structure/B2842668.png)

4-Oxo-4-{[4-(propoxycarbonyl)phenyl]amino}butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

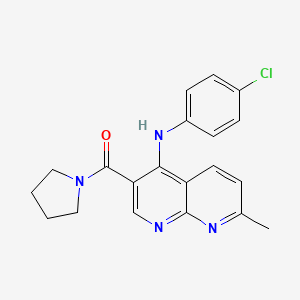

“4-Oxo-4-{[4-(propoxycarbonyl)phenyl]amino}butanoic acid” is a chemical compound with the CAS Number: 304887-17-0 . It has a molecular weight of 279.29 . The IUPAC name for this compound is 4-oxo-4-[4-(propoxycarbonyl)anilino]butanoic acid .

Molecular Structure Analysis

The Inchi Code for “4-Oxo-4-{[4-(propoxycarbonyl)phenyl]amino}butanoic acid” is 1S/C14H17NO5/c1-2-9-20-14(19)10-3-5-11(6-4-10)15-12(16)7-8-13(17)18/h3-6H,2,7-9H2,1H3,(H,15,16)(H,17,18) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound “4-Oxo-4-{[4-(propoxycarbonyl)phenyl]amino}butanoic acid” has a molecular weight of 279.29 . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique

Optical Gating and Synthetic Ion Channels

One significant application of 4-Oxo-4-{[4-(propoxycarbonyl)phenyl]amino}butanoic acid derivatives involves the optical gating of nanofluidic devices based on synthetic ion channels. This process utilizes photolabile hydrophobic molecules, including 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, which can be removed by irradiation to generate hydrophilic groups. This UV-light-triggered mechanism allows for the selective transport of ionic species in aqueous solutions through channels, showing promise for applications in controlled release, sensing, and information processing (Ali et al., 2012).

Synthesis of Amino Acids and Derivatives

The compound also plays a role in the synthesis of γ-Oxo α-amino acids and γ-aryl α-amino acids, which possess notable biological properties and are active components in many drug molecules. An efficient method involving the coupling of aromatic dithianes with an iodide derivative of serine has been developed to produce these compounds. The resulting 4-oxo-4-aryl or 4-aryl 2-amino butanol derivatives serve as synthetic precursors for a range of unnatural amino acids and amino alcohols, showcasing the compound's versatility in drug synthesis and development (Chacko & Ramapanicker, 2012).

Microwave-Assisted Synthesis

4-Oxobutenoic acids, which include 4-oxo-2-butenoic acids, are recognized for their utility as biologically active species and versatile intermediates for further derivatization. Microwave-assisted aldol-condensation has been developed as a method for synthesizing 4-oxo-2-butenoic acid from methyl ketone derivatives and glyoxylic acid, highlighting the compound's importance in the preparation of biologically relevant and chemically versatile intermediates (Uguen et al., 2021).

Multicomponent Crystals and Material Science

Research on baclofen, a closely related compound, and its ability to form multicomponent crystals (MCCs) with various coformers, demonstrates the structural versatility and potential for crystal engineering within this chemical family. This includes the synthesis of salts, salt solvates, and cocrystal salt solvates, which may have implications for the development of new materials and pharmaceuticals (Malapile et al., 2021).

Safety and Hazards

Propriétés

IUPAC Name |

4-oxo-4-(4-propoxycarbonylanilino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-2-9-20-14(19)10-3-5-11(6-4-10)15-12(16)7-8-13(17)18/h3-6H,2,7-9H2,1H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRSOKUTFBRNAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-1-sulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2842588.png)

![Furan-2-yl-[4-[2-(9-methylindolo[3,2-b]quinoxalin-6-yl)ethyl]piperazin-1-yl]methanone](/img/structure/B2842590.png)

![4-acetyl-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2842594.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2842598.png)

![2-[[1-(4-Methylthiophene-2-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2842605.png)

![N-methyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2842608.png)